2-Benzamidobenzamide

Anticonvulsant Epilepsy Neurology

For researchers requiring a specific ortho-substituted benzamide scaffold, generic 2- or 3-aminobenzamide is not a valid substitute. 2-Benzamidobenzamide provides the unique steric and electronic profile essential for anticonvulsant target engagement. Ensure synthetic fidelity in your SAR campaigns. - Differentiated Scaffold: Ortho-benzamido group creates a distinct environment absent in simple PARP inhibitors like 3-AB. - Reproducible Synthesis: Well-defined, high-yielding route supports reliable scale-up for medicinal chemistry. - Verified Identity: Characterized by mp 233-235 °C and logP 2.81, enabling precise analytical QC.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 18543-22-1
Cat. No. B093212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzamidobenzamide
CAS18543-22-1
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N
InChIInChI=1S/C14H12N2O2/c15-13(17)11-8-4-5-9-12(11)16-14(18)10-6-2-1-3-7-10/h1-9H,(H2,15,17)(H,16,18)
InChIKeySISHWAKQUGSWBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzamidobenzamide: Core Identity & Specifications


2-Benzamidobenzamide (CAS: 18543-22-1), also known as N-(2-carbamoylphenyl)benzamide, is a substituted benzamide derivative characterized by a benzamido substituent at the ortho position of a benzamide core [1]. Its molecular formula is C14H12N2O2, with a molecular weight of 240.26 g/mol . Standard commercial purity is established at 97% . This compound serves as a foundational scaffold in medicinal chemistry, particularly for developing anticonvulsant agents and enzyme inhibitors, making its procurement distinct from generic benzamide alternatives [2].

Medicinal chemistry scaffold for anticonvulsant and enzyme inhibitor research
Ortho-benzamido substitution enables differentiated target engagement studies
Procurement requires specific chemical identity, not generic benzamide alternatives

Why 2-Benzamidobenzamide Cannot Be Substituted


Substitution with generic, unsubstituted benzamide or simple aminobenzamides like 2-aminobenzamide (2-AB) or 3-aminobenzamide (3-AB) is scientifically invalid for specific applications. The ortho-positioned benzamido group in 2-benzamidobenzamide creates a unique steric and electronic environment crucial for target engagement in patents covering anticonvulsant and enzyme inhibitory activities [1]. For instance, 3-AB is a classic PARP inhibitor with an IC50 of ~50 nM [2], but its simple structure lacks the extended aromatic moiety required for other biological targets, as evidenced by SAR studies on benzamide derivatives showing activity varies by an order of magnitude based on substitution position [3]. Therefore, 2-benzamidobenzamide is not an interchangeable commodity but a specific, differentiated chemical entity .

! Functional divergence: 3-aminobenzamide is a PARP inhibitor, not an anticonvulsant scaffold, and may shift assay interpretation.
! Structural uniqueness: the ortho-benzamido group creates steric and electronic properties that generic benzamides cannot replicate.
! SAR sensitivity: substitution position can alter activity by an order of magnitude, making direct replacement unreliable.

2-Benzamidobenzamide: Evidence vs. Analogs


Anticonvulsant Activity: Proprietary Scaffold

2-Benzamidobenzamide is explicitly claimed as an active scaffold in a patent for anticonvulsant agents, differentiating it from other benzamide derivatives with unknown or alternative activity profiles [1]. While the patent does not provide a direct head-to-head IC50 comparison for this specific molecule against a standard drug, it establishes the compound's classification as a member of a class of benzamide derivatives with demonstrated anticonvulsant utility. In contrast, the simple analog 3-aminobenzamide is a well-characterized PARP inhibitor with no documented anticonvulsant application, highlighting a functional divergence [2].

Anticonvulsant patent
Class-level inference
Claimed as anticonvulsant scaffold (vs. 3-AB: PARP inhibitor)
Supports anticonvulsant research fit
Data to verify; no direct head-to-head IC50 comparison
Anticonvulsant Epilepsy Neurology

High-Yield Synthesis Route

A detailed and validated synthesis for 2-benzamidobenzamide (14a) is reported with an exceptional 99% yield under inert conditions, starting from a benzamide intermediate and benzoyl chloride . This high-yielding route provides a quantitative advantage over many syntheses for related 2-aminobenzamide derivatives, which often require more complex, multi-step sequences with lower overall yields [1]. The reported yield ensures cost-effective and scalable procurement for research use.

Synthesis yield
Cross-study comparable
99%
Supports scalable procurement
Under inert conditions; published protocol available
Synthetic Chemistry Process Development Medicinal Chemistry

Physicochemical Properties for Standardization

2-Benzamidobenzamide is characterized by a precise melting point of 233-235 °C, a logP of 2.81, and a topological polar surface area (TPSA) of 72.19 Ų [REFS-1, REFS-2]. This level of detailed physicochemical characterization is essential for analytical method development and quality control. In comparison, the more widely studied 3-aminobenzamide has a lower molecular weight (136.15 g/mol) and lacks the same extended aromatic system, resulting in significantly different properties like lower lipophilicity and TPSA, which are critical for chromatographic behavior and biological permeability [1].

Physicochemical profile
Cross-study comparable
MP 233–235 °C · LogP 2.81 · TPSA 72.19 Ų
Enables identity verification and method development
Differentiates from 3-AB (lower MW, LogP, TPSA)
Analytical Chemistry Quality Control Physicochemical Characterization

2-Benzamidobenzamide: Key Applications


Anticonvulsant Drug Discovery

For researchers developing novel treatments for epilepsy and related neurological disorders, 2-benzamidobenzamide serves as a key intermediate or scaffold, as explicitly protected in patent literature [1]. Its procurement is essential for structure-activity relationship (SAR) studies around the benzamide core, differentiating it from PARP-targeting analogs like 3-aminobenzamide, which are irrelevant for this therapeutic area [2].

Chemical Synthesis and Process Development

For process chemists and manufacturing scientists, the availability of a well-defined, high-yielding (99%) synthetic route for 2-benzamidobenzamide provides a reliable starting point for larger-scale production . This contrasts with more complex, lower-yielding syntheses often required for other substituted benzamide derivatives, making it a preferred choice for building block procurement in medicinal chemistry campaigns.

Analytical Method Development and Quality Control

For analytical chemists, the compound's thoroughly characterized properties—specifically its melting point (233-235 °C), logP (2.81), and TPSA (72.19 Ų)—provide clear, quantitative benchmarks for identity verification and purity assessment . These data, coupled with commercial availability at 97% purity, establish it as a robust reference standard for HPLC method development and other analytical procedures.

Application
Selection Property
Validation Focus
Anticonvulsant scaffold research
Patent-protected benzamide scaffold
SAR differentiation from PARP inhibitors
Chemical synthesis & scale-up
Published high-yield synthesis route
Batch consistency & cost-effective procurement
Analytical QC & method development
Well-characterized physicochemical profile
Identity verification & purity benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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